molecular formula C18H14FN3O2 B2586950 N'-(4-fluorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide CAS No. 478063-01-3

N'-(4-fluorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide

Cat. No. B2586950
CAS RN: 478063-01-3
M. Wt: 323.327
InChI Key: GDMTULKFBBSSDP-UHFFFAOYSA-N
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Description

N-(4-fluorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide, also known as FPBH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. FPBH is a derivative of hydrazide, and its synthesis method involves the reaction between 4-fluorobenzoyl chloride and 2-(1H-pyrrol-1-yl)benzenecarbohydrazide.

Scientific Research Applications

Anti-Alzheimer's Applications

A study explored the synthesis and evaluation of N-benzylated derivatives, including compounds with 4-fluorobenzoyl groups, for their potential as anti-Alzheimer's agents. These compounds were designed based on the structure of donepezil, a major drug for Alzheimer's, and evaluated through in-vivo and in-vitro studies, showing promising results against Alzheimer's disease (Gupta et al., 2020).

Antimicrobial and Antioxidant Activities

Research on benzimidazole derivatives containing a 4-fluorobenzyl group revealed notable antimicrobial and antioxidant activities. These derivatives were synthesized and screened, exhibiting excellent scavenging activities and effectiveness against both Gram-positive and Gram-negative bacteria (Menteşe et al., 2015).

Synthesis of Fluorine-Containing Compounds

A synthesis study produced new compounds with 2-(1-methyl-1H-pyrrol-2-yl) and fluorine substitutions. These compounds were created via reactions involving o-fluorobenzoyl isothiocyanates and showcased through various spectroscopic techniques, indicating the versatility of fluorine-containing compounds in chemical synthesis (Nosova et al., 2019).

properties

IUPAC Name

N'-(4-fluorobenzoyl)-2-pyrrol-1-ylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O2/c19-14-9-7-13(8-10-14)17(23)20-21-18(24)15-5-1-2-6-16(15)22-11-3-4-12-22/h1-12H,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMTULKFBBSSDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=C(C=C2)F)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822316
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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